molecular formula C10H16N2O2 B2752666 N-(2-Oxo-2-piperidin-1-ylethyl)prop-2-enamide CAS No. 1566260-27-2

N-(2-Oxo-2-piperidin-1-ylethyl)prop-2-enamide

Cat. No. B2752666
CAS RN: 1566260-27-2
M. Wt: 196.25
InChI Key: MRLVYUASEBWZCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-(2-Oxo-2-piperidin-1-ylethyl)prop-2-enamide” involves a multi-step process that begins with the reaction of phthalic anhydride and ethylenediamine to form N-(2-aminoethyl)phthalimide. This intermediate is then reacted with 2-chloroacetyl chloride to form N-(2-chloroacetyl)phthalimide, which is then reacted with phenylhydrazine to form N-phenyl-N-(2-chloroacetyl)phthalimide. The final step involves the reaction of N-phenyl-N-(2-chloroacetyl)phthalimide with piperidine to form "this compound".


Molecular Structure Analysis

The molecular formula of “this compound” is C11H21N3O . The InChI code is 1S/C11H21N3O/c15-11(14-6-2-1-3-7-14)10-13-8-4-12-5-9-13/h12H,1-10H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of phthalic anhydride and ethylenediamine, the reaction of the resulting intermediate with 2-chloroacetyl chloride, and the reaction of the resulting compound with phenylhydrazine. The final step involves the reaction of the resulting compound with piperidine.


Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . The molecular weight is 211.31 . The storage temperature is room temperature .

Mechanism of Action

“N-(2-Oxo-2-piperidin-1-ylethyl)prop-2-enamide” targets the mitochondrial TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for energy production in cancer cells. By inhibiting these enzymes, “this compound” disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately results in cancer cell death.

Future Directions

Piperidine derivatives, such as “N-(2-Oxo-2-piperidin-1-ylethyl)prop-2-enamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-9(13)11-8-10(14)12-6-4-3-5-7-12/h2H,1,3-8H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLVYUASEBWZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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